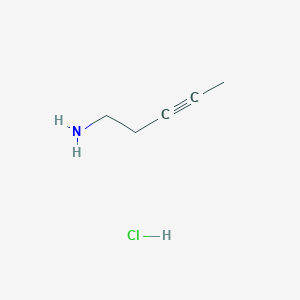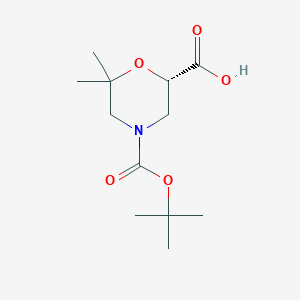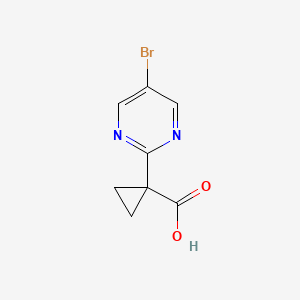
Pent-3-yn-1-amine hydrochloride
Overview
Description
Pent-3-yn-1-amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a derivative of pent-3-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yn-1-amine hydrochloride can be synthesized through the reaction of pent-3-yn-1-amine with hydrochloric acid. The process involves dissolving pent-3-yn-1-amine in a suitable solvent, such as diethyl ether, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of pent-3-yn-1-amine and hydrochloric acid into the reactor, where the reaction takes place under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Pent-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Click Chemistry: The alkyne group in this compound can undergo Huisgen 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Reduction: The alkyne group can be reduced to an alkene or alkane using suitable reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Click Chemistry: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products Formed
Nucleophilic Substitution: Substituted amines or amides.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
Pent-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pent-3-yn-1-amine hydrochloride depends on the specific reaction or application. In click chemistry, the alkyne group reacts with azides to form stable triazole rings through a copper(I)-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-amine hydrochloride: Similar structure but with the alkyne group at a different position.
Propargylamine hydrochloride: Contains a shorter carbon chain with an alkyne group.
But-2-yn-1-amine hydrochloride: Similar structure with a shorter carbon chain.
Uniqueness
Pent-3-yn-1-amine hydrochloride is unique due to its specific positioning of the alkyne and amine groups, which allows for distinct reactivity and applications in organic synthesis and click chemistry. Its ability to form stable triazole rings through Huisgen cycloaddition makes it particularly valuable in bioconjugation and material science .
Properties
IUPAC Name |
pent-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBILJVWKVSKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767491 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124618-80-0 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)

![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)





![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
